An In-depth Technical Guide to 7-Methoxy-4-methylquinoline Hydrochloride: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 7-Methoxy-4-methylquinoline Hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide provides a comprehensive technical overview of 7-Methoxy-4-methylquinoline hydrochloride, a specific derivative with potential for further investigation in drug discovery and materials science. This document consolidates available data on its chemical and physical properties, offers insights into its synthesis, summarizes its safety profile based on related compounds, and explores its potential biological significance within the broader context of quinoline pharmacology.
Introduction: The Significance of the Quinoline Moiety
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834.[2] Its derivatives are of immense interest due to their wide array of pharmacological activities.[1][3] The quinoline nucleus is a "privileged scaffold" in drug discovery, appearing in approved drugs with applications as antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin).[1][2] The diverse biological effects of quinoline derivatives are attributed to their ability to intercalate with DNA and inhibit key enzymes.[3] Substitutions on the quinoline ring system allow for the fine-tuning of these properties, leading to the development of compounds with enhanced potency and selectivity.[3] This guide focuses on the hydrochloride salt of 7-Methoxy-4-methylquinoline, a specific analogue for which a detailed understanding of its basic properties is essential for unlocking its full research and development potential.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties for 7-Methoxy-4-methylquinoline and its hydrochloride salt.
Chemical Structure and Identifiers
The core structure consists of a quinoline ring system with a methoxy group at the 7-position and a methyl group at the 4-position. The hydrochloride salt is formed by the protonation of the quinoline nitrogen.
Diagram: Chemical Structure of 7-Methoxy-4-methylquinoline Hydrochloride
Caption: Structure of 7-Methoxy-4-methylquinoline with associated hydrochloride.
| Identifier | 7-Methoxy-4-methylquinoline (Free Base) | 7-Methoxy-4-methylquinoline Hydrochloride |
| CAS Number | 6238-12-6[2][4] | 1807542-80-8[3] |
| Molecular Formula | C₁₁H₁₁NO[2] | C₁₁H₁₂ClNO |
| Molecular Weight | 173.21 g/mol [2] | Not explicitly found, calculated as 209.67 g/mol |
| IUPAC Name | 7-methoxy-4-methylquinoline[2] | 7-methoxy-4-methylquinolinium chloride |
| SMILES | CC1=C2C=CC(=CC2=NC=C1)OC[2] | CC1=C2C=CC(=CC2=[NH+]C=C1)OC.[Cl-] |
| InChIKey | LVJHDVPCJRWNNZ-UHFFFAOYSA-N[2] | Not explicitly found |
Physical and Predicted Properties
| Property | Value (Free Base) | Value (Hydrochloride) | Notes |
| Melting Point | Not available | Not available | Expected to be a solid at room temperature. The hydrochloride salt is anticipated to have a higher melting point than the free base. |
| Boiling Point | Not available | Not available | |
| Solubility | Not available | Not available | The hydrochloride salt is expected to have greater solubility in polar solvents, such as water and alcohols, compared to the free base. |
| XlogP (Predicted) | 2.6[2][5] | Not available | Indicates moderate lipophilicity for the free base. |
| Topological Polar Surface Area | 22.1 Ų[2] | Not available |
Synthesis and Characterization
While a specific, detailed synthesis protocol for 7-Methoxy-4-methylquinoline hydrochloride is not published, its synthesis can be inferred from established methods for quinoline ring formation.
Proposed Synthetic Pathway
A plausible synthetic route would involve the Conrad-Limpach or a related reaction, followed by hydrochloride salt formation.
Diagram: Proposed Synthesis of 7-Methoxy-4-methylquinoline Hydrochloride
Caption: A plausible synthetic workflow for 7-Methoxy-4-methylquinoline hydrochloride.
Experimental Protocol (Hypothetical):
-
Condensation: React m-anisidine with ethyl acetoacetate, typically with an acid catalyst, to form the corresponding β-anilinoacrylate intermediate.
-
Cyclization: Heat the intermediate in a high-boiling point solvent (e.g., diphenyl ether) to induce cyclization, yielding 7-methoxy-4-hydroxy-2-methylquinoline.
-
Chlorination: Treat the 4-hydroxyquinoline derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce the 4-chloro derivative.
-
Reduction: The 4-chloro substituent can be removed via catalytic hydrogenation (e.g., H₂ over Pd/C) to yield 7-methoxy-2-methylquinoline. Correction: A more direct route to the 4-methyl derivative would involve a different starting material, such as reacting m-anisidine with acetylacetone in a Combes quinoline synthesis.
-
Salt Formation: Dissolve the purified 7-Methoxy-4-methylquinoline free base in a suitable solvent (e.g., diethyl ether or ethanol) and treat with a solution of hydrogen chloride in the same or a miscible solvent to precipitate the hydrochloride salt.
-
Purification: The resulting solid can be purified by recrystallization.
Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.
Spectroscopic Characterization (Predicted)
¹H NMR (DMSO-d₆):
-
Aromatic Protons: Signals expected in the range of 7.0-9.0 ppm. The protonation of the quinoline nitrogen will likely cause a downfield shift of the protons on the pyridine ring.
-
Methoxy Group (-OCH₃): A singlet around 3.9-4.0 ppm.
-
Methyl Group (-CH₃): A singlet around 2.5-2.7 ppm.
-
N-H Proton: A broad singlet at a downfield chemical shift, characteristic of an ammonium proton.
¹³C NMR (DMSO-d₆):
-
Aromatic Carbons: Signals expected in the range of 100-160 ppm.
-
Methoxy Carbon: A signal around 55-60 ppm.
-
Methyl Carbon: A signal in the aliphatic region, around 18-25 ppm.
Mass Spectrometry (ESI+): The mass spectrum is expected to show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 174.09.[5]
Potential Biological Activities and Applications
The biological profile of 7-Methoxy-4-methylquinoline hydrochloride has not been specifically reported. However, the extensive research on substituted quinolines provides a strong rationale for its investigation in several therapeutic areas.
-
Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[1][6] For example, certain 8-methoxy-4-anilinoquinolines have shown potent inhibitory effects on HeLa and BGC-823 cancer cells.[6] The mechanism of action is often attributed to the inhibition of enzymes like topoisomerase or protein kinases, or through DNA intercalation.[3]
-
Antimicrobial Activity: The quinoline scaffold is present in numerous antibacterial and antifungal agents.[1] Furoquinoline alkaloids, which share the core quinoline structure, have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1]
-
Antimalarial Potential: 4-aminoquinolines are a well-established class of antimalarial drugs. While 7-Methoxy-4-methylquinoline is not a 4-aminoquinoline, the core structure suggests that it could be a starting point for the development of new antimalarial compounds.[1]
-
Enzyme Inhibition: Certain methoxy quinoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.
The specific substitution pattern of a methoxy group at position 7 and a methyl group at position 4 could modulate these activities, potentially leading to novel pharmacological profiles. Further screening is required to elucidate the specific biological effects of this compound.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 7-Methoxy-4-methylquinoline hydrochloride is not publicly available. The safety information provided here is based on the GHS classification for the free base, 7-Methoxy-4-methylquinoline, and general precautions for handling quinoline derivatives.[2][7]
GHS Hazard Statements for the Free Base: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
7-Methoxy-4-methylquinoline hydrochloride is a quinoline derivative with a substitution pattern that suggests potential for interesting biological activity. While there is a lack of specific experimental data for this compound, its structural relationship to a wide range of pharmacologically active molecules makes it a compelling candidate for further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust, scalable synthesis protocol, along with complete spectroscopic and physicochemical characterization.
-
Biological Screening: A comprehensive evaluation of its activity in a variety of biological assays, including anticancer, antimicrobial, and enzyme inhibition screens.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand the impact of the 7-methoxy and 4-methyl groups on its biological profile.
This technical guide provides a foundational understanding of 7-Methoxy-4-methylquinoline hydrochloride based on available data and the broader context of quinoline chemistry. It is intended to serve as a starting point for researchers and scientists interested in exploring the potential of this and related compounds.
References
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24).
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
- 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551 - PubChem.
- 7-Methoxy-4-methylquinoline hydrochloride | 1807542-80-8 - ChemicalBook. (2022-08-26).
- 7-Methoxy-4-methylquinoline | CymitQuimica.
- 7-methoxy-4-methylquinoline (C11H11NO) - PubChemLite.
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH.
- material safety data sheet sds/msds - CDH Fine Chemical.
- SAFETY DATA SHEET - Fisher Scientific. (2008-06-24).
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- 4. 7-Methoxy-4-methylquinoline | CymitQuimica [cymitquimica.com]
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- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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